Thioquinapiperifil
Overview
Description
Thioquinapiperifil is a compound with the molecular formula C24H28N6OS . It is a potent, selective, and non-competitive phosphodiesterase-5 (PDE-5) inhibitor, which is used for sexual enhancement study .
Molecular Structure Analysis
The molecular structure of Thioquinapiperifil is represented by the formula C24H28N6OS . More detailed structural analysis may require advanced techniques such as liquid chromatography quadrupole time of flight mass spectrometry (LC-Q-TOF-MS) .Chemical Reactions Analysis
Thioquinapiperifil has been studied using LC-Q-TOF-MS to determine its in vitro and in vivo metabolites . Metabolites in urine and feces samples of rats injected with Thioquinapiperifil and in human liver microsomal extract were characterized to examine its possible metabolic pathways .Scientific Research Applications
Identification in Dietary Supplements
Thioquinapiperifil, a phosphodiesterase-5 (PDE-5) inhibitor, has been identified in dietary supplements marketed for sexual enhancement. Liquid chromatography-mass spectrometry (LC-MS) analysis revealed its presence along with thiodenafil (another PDE-5 inhibitor). Quantitative analysis showed significant amounts of thioquinapiperifil in these supplements. This discovery highlights the unreported inclusion of imidazoquinazoline-type compounds in dietary supplements (Uchiyama et al., 2008).
Metabolic Profiling
Research on the metabolic profiles of thioquinapiperifil using liquid chromatography quadrupole time of flight mass spectrometry (LC-Q-TOF-MS) has been conducted to determine its in vitro and in vivo metabolites. The study identified several metabolites in human liver microsomal extract, as well as in rat urine and feces, shedding light on potential metabolic pathways of thioquinapiperifil and its toxicological evaluation, which could be relevant in forensic cases (Shakya et al., 2021).
Future Directions
properties
IUPAC Name |
3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6OS/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKUPEWPVORTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431383 | |
Record name | UNII-91GSL5I3VO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioquinapiperifil | |
CAS RN |
220060-39-9 | |
Record name | Thioquinapiperifil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220060399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-91GSL5I3VO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOQUINAPIPERIFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GSL5I3VO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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